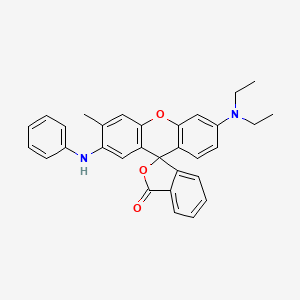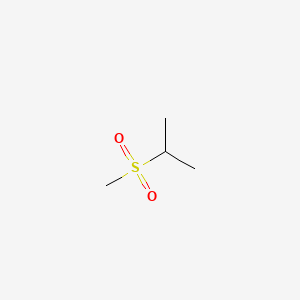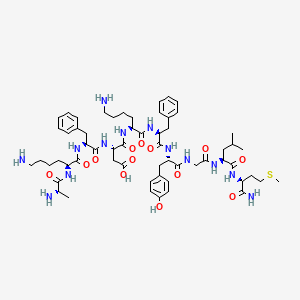
7-Anilino-3-diethylamino-6-methylfluoran
Übersicht
Beschreibung
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- is a useful research compound. Its molecular formula is C31H28N2O3 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optisch gesteuerte thermochrome Umschaltung
Diese Verbindung wurde bei der Entwicklung von optisch gesteuerten thermochromen Materialien verwendet . Diese Materialien haben das Potenzial für sichtbare molekulare Logik aufgrund ihres reversiblen Farbwechseleffekts . Der Farbzustand dieser Materialien kann durch Wechselwirkungen mit molekularen Photoschaltern gesteuert werden .
Mehrereingangs-Molekularlogik
Die Verbindung wurde bei der Entwicklung von Mehrereingangs-Molekularlogik verwendet . Dieser Forschungsbereich konzentriert sich auf die Informationsverarbeitung und -berechnung auf molekularer Ebene . Die Eigenschaften der Verbindung machen sie für den Einsatz in molekularen Logikoperationen geeignet .
Diffuse Reflexionsspektroskopie
“7-Anilino-3-diethylamino-6-methylfluoran” wurde mit diffuser Reflexionsspektroskopie untersucht . Diese Technik ermöglicht es Forschern, Temperatur- und Spektraldaten zu überwachen, während die Probentemperatur angepasst wird .
Mikroverkapselung
Die Verbindung wurde zur Verwendung in verschiedenen Anwendungen mikroverkapselt . Mikroverkapselung ermöglicht die kontrollierte Freisetzung der Verbindung, was in bestimmten Anwendungen von Vorteil sein kann .
Thermochrome Beschichtungen
Die Verbindung wurde bei der Entwicklung von thermochromen Beschichtungen verwendet . Diese Beschichtungen können dazu beitragen, die Absorption von solarer Infrarotstrahlung zu regulieren, wodurch möglicherweise die Kosten für die Temperaturregelung von Gebäuden ausgeglichen werden .
F&E-Einsatz
Gemäß ihrem Sicherheitsdatenblatt ist die Verbindung nur für den F&E-Einsatz bestimmt . Dies deutet darauf hin, dass sie hauptsächlich in Laboreinstellungen für Forschungs- und Entwicklungszwecke verwendet wird .
Wirkmechanismus
Target of Action
The primary target of 7-Anilino-3-diethylamino-6-methyl fluoran is the cathode-electrolyte interphase (CEI) in high-voltage lithium-ion batteries . The compound exhibits unique characteristics such as preferential adsorption, oxygen scavenging, and electropolymerization protection for high-voltage cathodes .
Mode of Action
7-Anilino-3-diethylamino-6-methyl fluoran interacts with its targets by ameliorating the growth of the CEI . This effectively diminishes the dissolution of transition metal ions, reduces the interface impedance, and facilitates the transport of Li+ ions .
Biochemical Pathways
The compound affects the protonation process, which is a key biochemical pathway in its mechanism of action . The colors reversibly change with temperature due to the protonation formation or destruction between the color former and color developer .
Pharmacokinetics
It’s known that the compound has a melting point of 195-197 °c and a boiling point of 6739±550 °C (Predicted) . It is stored at 2-8°C (protect from light) .
Result of Action
The molecular and cellular effects of 7-Anilino-3-diethylamino-6-methyl fluoran’s action include the capability to ameliorate the growth of CEI, effectively diminishing the dissolution of transition metal ions, reducing the interface impedance, and facilitating the Li+ transport . As a result, the compound significantly enhances the cycling stability of MCMB||NCM811 full-cells at 4.4 V and MCMB||LCO full-cells at 4.55 V .
Action Environment
The action of 7-Anilino-3-diethylamino-6-methyl fluoran is influenced by environmental factors such as temperature . The compound exhibits a thermochromic process, where the colors reversibly change with temperature due to the protonation formation or destruction between the color former and color developer .
Eigenschaften
IUPAC Name |
2'-anilino-6'-(diethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O3/c1-4-33(5-2)22-15-16-25-29(18-22)35-28-17-20(3)27(32-21-11-7-6-8-12-21)19-26(28)31(25)24-14-10-9-13-23(24)30(34)36-31/h6-19,32H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFYAGVHZYFXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029347 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
29512-49-0 | |
| Record name | 6′-(Diethylamino)-3′-methyl-2′-(phenylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29512-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anilino-3-methyl-6-diethylaminofluoran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029512490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-3'-methyl-2'-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0029347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-anilino-6'-(diethylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ANILINO-3-METHYL-6-DIETHYLAMINOFLUORAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C4BY0JL9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the thermochromic behavior of 7-Anilino-3-diethylamino-6-methyl fluoran manifest, and what causes this change?
A1: 7-Anilino-3-diethylamino-6-methyl fluoran exhibits a reversible color change in response to temperature variations. This phenomenon stems from a structural shift within the molecule. At lower temperatures, the dye exists primarily in its colorless lactone form. As temperature rises, the molecule undergoes a ring-opening reaction, transforming into the colored quinoid form. This transition affects the way the molecule absorbs and reflects light, leading to the observed color change [].
Q2: What applications of 7-Anilino-3-diethylamino-6-methyl fluoran are being investigated for energy efficiency and beyond?
A2: Researchers are exploring the potential of 7-Anilino-3-diethylamino-6-methyl fluoran in building coatings for passive temperature regulation []. By incorporating this dye into coatings, the aim is to modulate solar infrared absorption based on temperature. At lower temperatures, the dye would allow infrared radiation to pass through, potentially warming the building. As temperatures rise, the dye would transition to its reflective state, blocking infrared radiation and helping to cool the building. Beyond energy efficiency, this compound is being explored for its use in creating shutter luminous fibers with real-time thermal response, potentially applicable in soft robotics, flexible electronics, and camouflage [].
Q3: How does the performance of 7-Anilino-3-diethylamino-6-methyl fluoran as a thermochromic material compare to other similar compounds?
A3: While direct comparisons are limited in the provided research, 7-Anilino-3-diethylamino-6-methyl fluoran stands out for its compatibility with specific applications. For instance, its incorporation into polyacrylonitrile (PAN) fibers for shutter luminous fibers demonstrates its potential in advanced material development []. Further research is crucial to fully understand its performance advantages and limitations compared to other thermochromic compounds in various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















